molecular formula C26H18IN3O4 B11950873 4-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-iodobenzoate CAS No. 881840-14-8

4-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-iodobenzoate

Cat. No.: B11950873
CAS No.: 881840-14-8
M. Wt: 563.3 g/mol
InChI Key: CRNFJIKHQTVLSZ-LQKURTRISA-N
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Description

4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate typically involves a multi-step process:

    Formation of the hydrazone linkage: This step involves the reaction of 1-naphthylamine with 2-oxoacetic acid to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the 2-iodobenzoate moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: Similar structure with a chlorine atom and benzothiophene moiety.

    4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: Another similar compound with slight variations in the aromatic ring structure.

Uniqueness

4-((E)-{2-[2-(1-naphthylamino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-iodobenzoate is unique due to the presence of the iodine atom, which can be utilized for further functionalization

Properties

CAS No.

881840-14-8

Molecular Formula

C26H18IN3O4

Molecular Weight

563.3 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H18IN3O4/c27-22-10-4-3-9-21(22)26(33)34-19-14-12-17(13-15-19)16-28-30-25(32)24(31)29-23-11-5-7-18-6-1-2-8-20(18)23/h1-16H,(H,29,31)(H,30,32)/b28-16+

InChI Key

CRNFJIKHQTVLSZ-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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